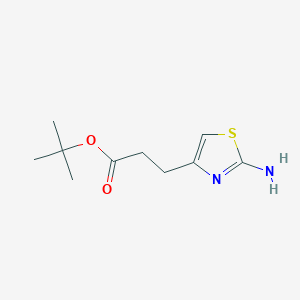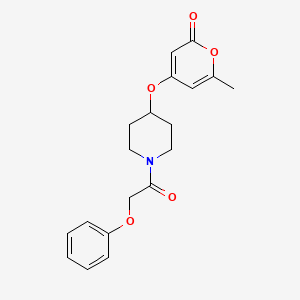
6-methyl-4-((1-(2-phenoxyacetyl)piperidin-4-yl)oxy)-2H-pyran-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-methyl-4-((1-(2-phenoxyacetyl)piperidin-4-yl)oxy)-2H-pyran-2-one is a synthetic compound with a molecular formula of C24H27NO5. This compound has been the subject of scientific research due to its potential use in various applications.
Applications De Recherche Scientifique
Synthesis and Characterization
6-Methyl-4-((1-(2-phenoxyacetyl)piperidin-4-yl)oxy)-2H-pyran-2-one and related compounds have been synthesized and characterized in various studies, focusing on the creation of novel organic compounds with potential biological activities. For instance, compounds with fused pyran derivatives have been designed and synthesized under specific conditions, aiming to screen their biological activities against a range of pathogens and diseases. These compounds are characterized by elemental analysis and various spectroscopic methods, highlighting the diverse synthetic approaches and characterization techniques used in chemical research (Kalaria, Satasia, & Raval, 2014).
Biological Screening
The synthesized compounds, including those related to this compound, have been subjected to preliminary in vitro antibacterial, antituberculosis, and antimalarial screenings. These studies provide insights into the potential therapeutic applications of these compounds, demonstrating their effectiveness against specific bacterial strains, Mycobacterium tuberculosis, and Plasmodium falciparum. Such research is crucial for the discovery of new drugs and treatments for infectious diseases (Kalaria, Satasia, & Raval, 2014).
Electrochemical Studies
Electrochemical behavior of compounds bearing structural similarities to this compound has been studied using techniques like polarography and cyclic voltammetry. These studies contribute to understanding the redox properties and potential applications of these compounds in various electrochemical processes and devices (Naik et al., 2013).
Anticancer Activity
Research on polysubstituted 4H-pyran derivatives, which are structurally related to this compound, has revealed their potential anticancer activity. These compounds have been synthesized using microwave-assisted methods and evaluated against a wide range of human cancer cell lines, demonstrating their potential as anticancer agents (Hadiyal et al., 2020).
Green Chemistry Approaches
Studies have also focused on developing green chemistry approaches for the synthesis of pyrans and related compounds, emphasizing the importance of sustainable and environmentally friendly methods in chemical research. Such approaches contribute to the advancement of organic synthesis methodologies while reducing the environmental impact of chemical processes (Liang, Guo, & Tong, 2022).
Propriétés
IUPAC Name |
6-methyl-4-[1-(2-phenoxyacetyl)piperidin-4-yl]oxypyran-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5/c1-14-11-17(12-19(22)24-14)25-16-7-9-20(10-8-16)18(21)13-23-15-5-3-2-4-6-15/h2-6,11-12,16H,7-10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCBWIYHKZHULZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

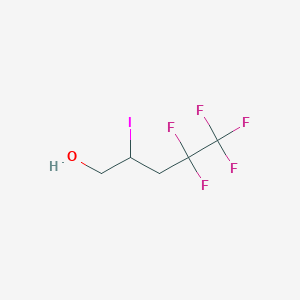
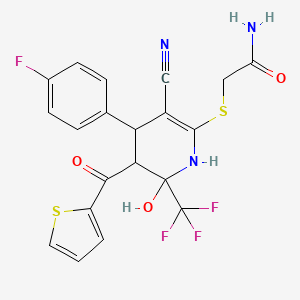
![N-{3-[(4-ethoxyphenyl)amino]quinoxalin-2-yl}thiophene-2-sulfonamide](/img/structure/B2993570.png)


![N-([2,4'-bipyridin]-3-ylmethyl)-2-bromobenzamide](/img/structure/B2993574.png)
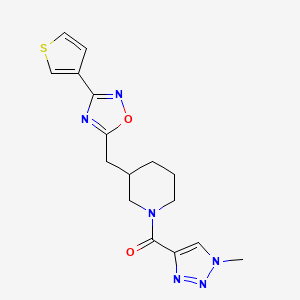

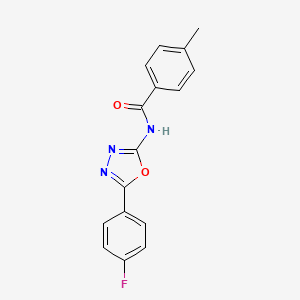
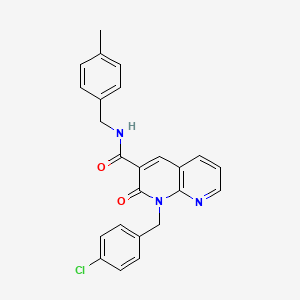
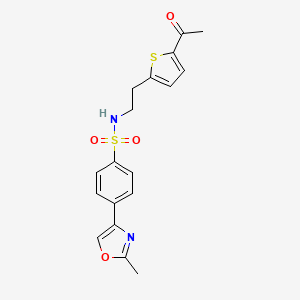
![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-tosylpropanamide](/img/structure/B2993587.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2993588.png)
